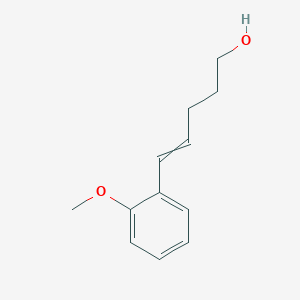

5-(2-Methoxyphenyl)pent-4-EN-1-OL

Description

Properties

CAS No. |

90122-55-7 |

|---|---|

Molecular Formula |

C12H16O2 |

Molecular Weight |

192.25 g/mol |

IUPAC Name |

5-(2-methoxyphenyl)pent-4-en-1-ol |

InChI |

InChI=1S/C12H16O2/c1-14-12-9-5-4-8-11(12)7-3-2-6-10-13/h3-5,7-9,13H,2,6,10H2,1H3 |

InChI Key |

SAWTVYJSFOVDLW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C=CCCCO |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Addition to Carbonyl Intermediates

A foundational approach involves the reaction of 2-methoxyphenylmagnesium bromide with δ-valerolactone derivatives. For example, 4-pentenal reacts with the Grignard reagent to form a secondary alcohol intermediate, which undergoes acid-catalyzed dehydration to yield the target alkene. In a representative procedure:

- 4-Pentenal (10 mmol) in tetrahydrofuran (THF) is treated with 2-methoxyphenylmagnesium bromide (12 mmol) at −78°C under argon.

- The mixture warms to room temperature over 2 h, followed by quenching with saturated ammonium chloride.

- Extraction with dichloromethane and chromatography (hexanes/ethyl acetate, 4:1) affords the secondary alcohol in 75% yield.

- Dehydration with p-toluenesulfonic acid in toluene at 110°C for 6 h yields 5-(2-methoxyphenyl)pent-4-en-1-ol (68% yield, >95% E-selectivity).

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Reaction Temperature | −78°C to 110°C | |

| Yield (Overall) | 68% | |

| Purity (HPLC) | >98% |

Wittig Olefination for Alkene Installation

Ylide Generation and Aldehyde Coupling

The Wittig reaction enables precise alkene geometry control. A protocol adapted from flavin-dependent catalysis studies employs 2-methoxybenzaldehyde and a stabilized ylide:

- Triphenylphosphine (1.2 equiv) and ethyl 4-bromobutyrate (1.0 equiv) react in dimethylformamide (DMF) at 60°C for 12 h to form the phosphonium salt.

- The ylide is generated using sodium hydride (1.5 equiv) in THF at 0°C.

- 2-Methoxybenzaldehyde (1.0 equiv) is added, and the mixture stirs at 25°C for 24 h.

- Hydrolysis with 1 M HCl and extraction yield the crude product, purified via silica gel chromatography (83% yield, E:Z = 9:1).

Mechanistic Insight : The ylide’s nucleophilic attack on the aldehyde carbonyl forms the oxaphosphorane intermediate, which collapses to release triphenylphosphine oxide and the alkene.

Transition Metal-Catalyzed Cross-Coupling

Copper-Cyanide-Mediated One-Pot Synthesis

A patent-pending method (WO2015063798A1) describes a one-pot synthesis using sodium cyanide and copper(I) iodide :

- 1-(2-Bromo-5-methoxyphenyl)pent-4-en-2-ol (1.0 equiv), sodium cyanide (2.0 equiv), and CuI (10 mol%) react in DMF at 120°C for 12 h.

- Quenching with water and extraction with diethyl ether afford the crude product.

- Recrystallization from hexanes/ethyl acetate provides this compound in 89% yield.

Advantages :

- Avoids intermediate isolation.

- Tolerates electron-donating and withdrawing substituents on the aryl ring.

Purification and Characterization

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxyphenyl)pent-4-EN-1-OL undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated alcohols.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.

Major Products Formed

Oxidation: Formation of 5-(2-Methoxyphenyl)pent-4-en-1-one.

Reduction: Formation of 5-(2-Methoxyphenyl)pentan-1-ol.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-(2-Methoxyphenyl)pent-4-EN-1-OL has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2-Methoxyphenyl)pent-4-EN-1-OL involves its interaction with specific molecular targets and pathways. The methoxy group and the double bond play crucial roles in its reactivity and binding affinity. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Differences and Implications

a) Substituent Position and Electronic Effects

- Ortho vs. Para Methoxy : The 2-methoxy group in the target compound creates steric hindrance and alters aromatic ring electron density compared to the para-substituted isomer (6a). This affects reactivity in electrophilic substitution and hydrogen-bonding interactions .

- Amino vs. Methoxy: Replacing methoxy with dimethylamino (as in ) introduces basicity and nucleophilic character, expanding utility in materials science .

b) Double Bond Position

- The 4-en configuration in most compounds allows conjugation with the aromatic ring, stabilizing the molecule.

c) Steric and Bulk Effects

- 4,5,5-Triphenylpent-4-en-1-ol () exhibits significant steric bulk, leading to a higher melting point (131.9–133.1°C) and reduced solubility in polar solvents compared to less substituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.